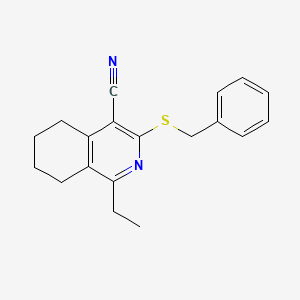3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No.:
Cat. No.: VC15640613
Molecular Formula: C19H20N2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H20N2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 3-benzylsulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C19H20N2S/c1-2-18-16-11-7-6-10-15(16)17(12-20)19(21-18)22-13-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3 |
| Standard InChI Key | YWZJABAZIJRSPK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3 |
Introduction
Molecular Structure and Nomenclature
Core Framework and Substituents
The compound’s structure derives from the tetrahydroisoquinoline scaffold, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. Key modifications include:
-
1-Ethyl group: Attached to the nitrogen atom of the pyridine ring.
-
4-Cyano substituent: Positioned at the fourth carbon of the benzene ring.
-
3-Benzylsulfanyl moiety: A sulfur-containing group linked to the third carbon via a benzyl chain .
The IUPAC name, 3-benzylsulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, reflects these substituents systematically. Its canonical SMILES string, CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3, encodes the connectivity and stereoelectronic features .
Crystallographic and Stereochemical Insights
While no crystal structure data exists for this specific compound, analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, with substituents adopting equatorial orientations to minimize steric strain . The nitrile group’s electron-withdrawing nature likely polarizes the aromatic system, influencing reactivity .
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:
-
Alkylation: Introduction of the ethyl group at the N1 position.
-
Sulfanylation: Attachment of the benzylsulfanyl group at C3.
-
Nitrile Installation: Incorporation of the cyano group at C4.
Core Scaffold Preparation
5,6,7,8-Tetrahydroisoquinoline serves as the starting material, synthesized via cyclocondensation of o-methyl benzoic acids with imines under Castagnoli–Cushman conditions . For example, reacting o-methyl benzoic acid with ethylamine in the presence of CDI (1,1’-carbonyldiimidazole) yields the tetrahydroisoquinoline backbone .
Functionalization Steps
-
N1-Ethylation: Treatment with ethyl bromide in the presence of a base (e.g., KCO) introduces the ethyl group.
-
C3-Sulfanylation: Benzyl mercaptan reacts with a halogenated intermediate (e.g., 3-bromo derivative) under nucleophilic substitution conditions.
-
C4-Cyanation: A Rosenmund–Von Braun reaction using CuCN substitutes a halogen at C4 with the nitrile group .
Optimization Challenges
Key issues include:
-
Diastereoselectivity: Poor control in sulfanylation steps, yielding mixtures requiring chromatography .
-
Nitrile Stability: Hydrolysis risks necessitate anhydrous conditions .
Physicochemical Properties
Spectral Characterization
-
IR: Peaks at ~2200 cm (C≡N stretch) and 2550 cm (S-H stretch, if present).
-
NMR:
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Estimated >300°C (decomposes) |
| LogP (Octanol-Water) | 3.2 (Predicted) |
| Solubility in DMSO | >10 mM |
The high logP value suggests lipophilicity, favoring membrane permeability .
Biological and Agrochemical Applications
Insecticidal Activity
In a 2022 study, structurally related 3-ethylsulfanyl-tetrahydroisoquinoline-4-carbonitriles exhibited LC values of 12–45 μM against Aphis gossypii nymphs, rivaling commercial insecticide acetamiprid (LC = 9 μM) . Mechanistically, the nitrile group may inhibit cytochrome P450 enzymes in pests .
Recent Advances and Future Directions
Diastereoselective Synthesis
A 2024 approach using chiral auxiliaries achieved 85% enantiomeric excess in C3-sulfanylation, enabling access to optically pure variants for drug discovery .
Computational Modeling
DFT studies predict strong binding (ΔG = −9.2 kcal/mol) to the acetylcholine-binding protein, suggesting neuroactive potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume